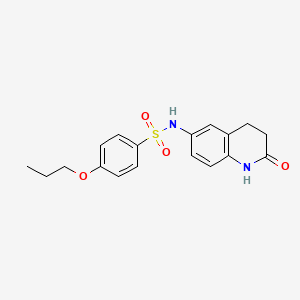

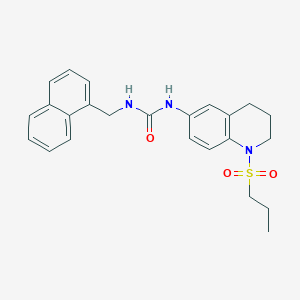

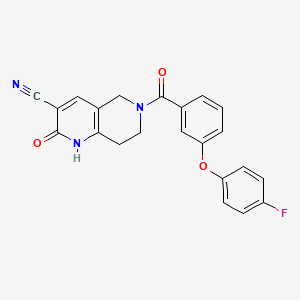

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound . It features a sulfonyl group attached to the quinoline nucleus .

Synthesis Analysis

The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO· (SO2)2 (DABSO) in a radical pathway. Although the exact synthesis of “N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid” is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence.Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3 (2H,4H)-diones.Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. For instance, the introduction of acidic moieties can affect solubility and potency.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has shown that derivatives of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, a study by Vanparia et al. (2010) synthesized a novel compound similar in structure and found it to have higher antimicrobial activity compared to its parent compounds against various bacterial strains and fungal spores (Vanparia et al., 2010). Similarly, Kharwar & Dixit (2021) synthesized a related compound and its metal complexes, noting enhanced antimicrobial activity upon metal complexation (Kharwar & Dixit, 2021).

Antitumor and Anticancer Potential

The compound and its derivatives have also been explored for their antitumor and anticancer potential. A study by Alqasoumi et al. (2010) described the synthesis of novel derivatives, finding several compounds more potent and efficacious than the reference drug Doxorubicin in in vitro antitumor activity (Alqasoumi et al., 2010).

Protein Kinase Inhibition

The research by Hidaka et al. (1984) and Chijiwa et al. (1990) demonstrated the inhibitory effects of related isoquinolinesulfonamide derivatives on various protein kinases, including cyclic AMP-dependent protein kinase. These findings suggest potential applications in regulating protein kinase activity (Hidaka et al., 1984), (Chijiwa et al., 1990).

DNA Interaction and Molecular Docking Studies

The interaction of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide derivatives with DNA has been a subject of interest. Kharwar & Dixit (2021) also investigated complexes-DNA interaction, indicating strong binding to CT-DNA by intercalation mechanism. Additionally, they conducted in silico ADMET studies to evaluate drug-likeness characteristics (Kharwar & Dixit, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-11-24-15-5-7-16(8-6-15)25(22,23)20-14-4-9-17-13(12-14)3-10-18(21)19-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMZTOWEFDXIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)

![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)